MEN 11270

Bradykinin B2 receptor Radioligand binding Affinity ranking

MEN 11270 (H‑D‑Arg‑Arg‑Pro‑Hyp‑Gly‑Thi‑c(Dab‑D‑Tic‑Oic‑Arg)c(7γ‑10α)) is a cyclic decapeptide and a conformationally constrained derivative of the linear B2 kinin receptor antagonist Icatibant (HOE‑140) [REFS‑1]. It functions as a competitive, high‑affinity antagonist at the human bradykinin B2 receptor (hB2R), with a pKi of 10.3 ± 0.08 as determined by inhibition of ³H‑bradykinin binding in WI38 human fibroblasts [REFS‑1][REFS‑2].

Molecular Formula C60H90N20O11S
Molecular Weight 1299.6 g/mol
CAS No. 235082-52-7
Cat. No. B549513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEN 11270
CAS235082-52-7
Synonyms(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15
Molecular FormulaC60H90N20O11S
Molecular Weight1299.6 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1
InChIKeyLPLBKEKLEUYDEJ-UUHVOKIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

MEN 11270 (CAS 235082‑52‑7) Baseline Overview: A Conformationally Constrained B2 Bradykinin Receptor Antagonist Peptide


MEN 11270 (H‑D‑Arg‑Arg‑Pro‑Hyp‑Gly‑Thi‑c(Dab‑D‑Tic‑Oic‑Arg)c(7γ‑10α)) is a cyclic decapeptide and a conformationally constrained derivative of the linear B2 kinin receptor antagonist Icatibant (HOE‑140) [REFS‑1]. It functions as a competitive, high‑affinity antagonist at the human bradykinin B2 receptor (hB2R), with a pKi of 10.3 ± 0.08 as determined by inhibition of ³H‑bradykinin binding in WI38 human fibroblasts [REFS‑1][REFS‑2]. MEN 11270 belongs to the peptide bradykinin B2 antagonist class and was designed to stabilize the C‑terminal β‑turn conformation believed critical for high‑affinity interaction with the B2 receptor [REFS‑1].

Why MEN 11270 Cannot Be Simply Swapped with Other B2 Antagonists in Research or Industrial Procurement


Although several peptide and non‑peptide antagonists target the bradykinin B2 receptor, their pharmacological profiles diverge markedly in terms of binding affinity, selectivity, in vivo efficacy, and duration of action. MEN 11270’s conformationally constrained cyclic structure imparts a distinct combination of high B2 affinity (pKi = 10.3), >1,000‑fold selectivity over the B1 receptor (pKi = 6.0), and an absence of detectable binding (pIC₅₀ < 5.5) at 29 other receptors and ion channels [REFS‑1][REFS‑2]. Direct comparative in vivo studies reveal that peptide antagonists like MEN 11270 and Icatibant block both bronchoconstriction and hypotension, whereas the non‑peptide FR 173657 loses efficacy against hypotension after topical administration [REFS‑3]. Furthermore, the antibronchoconstrictor effect of MEN 11270 is more prolonged than that of Icatibant and FR 173657 [REFS‑3]. These quantitative divergences mean that substituting MEN 11270 with a generic “B2 antagonist” carries a high risk of confounding study outcomes.

MEN 11270‑Specific Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Comparative B2 Receptor Binding Affinity: MEN 11270 vs. Peptide and Non‑Peptide Antagonists in a Head‑to‑Head Assay

In direct head‑to‑head ³H‑bradykinin competition binding experiments using WI38 human fibroblasts constitutively expressing the B2 receptor, MEN 11270 (pKi = 10.3 ± 0.08) was nearly equipotent to Icatibant (pKi = 10.6) and B9430 (pKi = 10.0), and significantly more potent than the non‑peptide antagonists FR173657 (pKi = 7.6) and WIN64338 (pKi = 7.2) [REFS‑1]. The approximately 500‑fold affinity gap between MEN 11270 and the non‑peptide FR173657 (ΔpKi ≈ 2.7) translates into a dramatically lower concentration requirement for effective receptor occupancy [REFS‑1].

Bradykinin B2 receptor Radioligand binding Affinity ranking

B2 over B1 Receptor Selectivity: Quantified Discrimination Against the Closest Kinin Receptor Subtype

MEN 11270’s affinity for the human B1 kinin receptor was measured in the same WI38 fibroblast cell system using ³H‑Lys‑[des‑Arg⁹]‑BK as the radioligand. MEN 11270 exhibited a pKi of 6.0 ± 0.33 at B1, representing a >10,000‑fold selectivity window for B2 over B1 (ΔpKi ≈ 4.3) [REFS‑1]. For comparison, Icatibant has been reported to have a similar B2/B1 discrimination profile, while the B1‑selective ligand Lys‑[des‑Arg⁹,Leu⁸]‑BK showed pKi < 6 at the B2 receptor in the same study [REFS‑1].

Receptor selectivity B1 kinin receptor Off‑target profiling

Broad Selectivity Panel: MEN 11270 Shows No Detectable Binding Across 29 Receptors and Ion Channels

In a broad profiling panel comprising 29 distinct receptors and ion channels, MEN 11270 showed no meaningful binding affinity, with pIC₅₀ values uniformly below 5.5 [REFS‑1][REFS‑2]. This selectivity profile is comparable to that reported for Icatibant [REFS‑1], but contrasts with certain non‑peptide B2 antagonists (e.g., FR173657) that exhibit measurable off‑target interactions in related assays [REFS‑3]. The systematic negative result across 29 targets provides a quantified selectivity map that is directly relevant to studies where off‑target antagonism cannot be tolerated.

Broad‑panel selectivity Safety pharmacology profiling Off‑target risk

In Vivo Dual‑Endpoint Blockade: MEN 11270 Inhibits Both Bronchoconstriction and Hypotension, Whereas FR173657 Loses Hypotension Efficacy

In anesthetized guinea pigs, after intratracheal (i.t.) administration (10–100 nmol/kg), MEN 11270 and Icatibant dose‑dependently inhibited both bradykinin‑induced bronchoconstriction and hypotension, whereas the non‑peptide antagonist FR173657 reduced bronchoconstriction but failed to affect hypotension at the same doses [REFS‑1]. Moreover, the antibronchoconstrictor effect of i.t. MEN 11270 was more prolonged than that of both Icatibant and FR173657 [REFS‑1]. After intravenous (i.v.) administration, all three compounds were effective, but FR173657 was less potent and shorter‑acting than the two peptide antagonists [REFS‑1].

In vivo pharmacology Bronchoconstriction Hypotension Route‑dependent efficacy

Competitive Antagonism Confirmed by Schild Analysis: MEN 11270 pA₂ = 8.14 in Human Umbilical Vein

In the human umbilical vein contraction bioassay, MEN 11270 produced a concentration‑dependent rightward shift of the bradykinin concentration‑response curve with a pA₂ value of 8.14 ± 0.22 (n = 7) [REFS‑1]. The associated Schild plot slope of 0.95 ± 0.11 was not significantly different from unity, confirming competitive, surmountable antagonism [REFS‑1]. By comparison, Icatibant yielded a similar pA₂ in analogous vascular assays, whereas the non‑peptide WIN64338 displayed markedly lower functional potency (pKi = 7.2 in binding) [REFS‑1][REFS‑2].

Competitive antagonism Schild analysis Functional assay

Prolonged In Vivo Duration of Action: MEN 11270 Outlasts Icatibant in Airway Antagonism

Following intratracheal administration in the anesthetized guinea pig model, the antibronchoconstrictor effect of MEN 11270 was specifically noted to be more prolonged than that of Icatibant and FR173657, while no difference was found between the peptide antagonists in inhibiting hypotension [REFS‑1]. This differentiated duration profile suggests that the conformational constraint of MEN 11270 may confer greater local stability or tissue retention in the airways compared with the linear parent peptide Icatibant [REFS‑1][REFS‑2].

Duration of action Airway pharmacology Pharmacokinetic‑pharmacodynamic differentiation

High‑Value Research and Industrial Application Scenarios for MEN 11270 Driven by Differential Evidence


Human B2 Kinin Receptor Deconvolution Studies Requiring Subtype‑Selective Antagonism with Documented Off‑Target Selectivity

MEN 11270 is the appropriate B2 antagonist for target‑deconvolution experiments where B1 receptor cross‑reactivity or off‑target binding to unrelated receptors would confound interpretation. Its >10,000‑fold B2/B1 selectivity (pKi B2 = 10.3 vs. B1 = 6.0) and confirmed absence of binding at 29 receptors and ion channels (pIC₅₀ < 5.5) provide a data‑backed selectivity map that alternative non‑peptide B2 antagonists (e.g., FR173657, pKi = 7.6 at B2 with uncharacterized off‑target liability) cannot match [REFS‑1][REFS‑2]. This selectivity profile is especially critical when studying tissues that co‑express B1 and B2 receptors or when using inflammatory models where B1 receptors are induced.

In Vivo Airway Pharmacology Models Requiring Sustained, Dual‑Endpoint B2 Blockade

For asthma, COPD, or allergic airway inflammation models in guinea pigs and related species, MEN 11270 offers the unique combination of sustained antibronchoconstrictor activity and preservation of systemic hypotension blockade when delivered intratracheally. In direct comparison, FR173657 loses hypotension inhibition after topical airway delivery, and the effect of MEN 11270 outlasts that of both Icatibant and FR173657 [REFS‑3]. This profile makes MEN 11270 the preferred tool for protocols requiring prolonged local B2 antagonism without confounding systemic efficacy gaps.

Competitive Antagonist Reference Standard for B2 Receptor Occupancy Calculations

The Schild‑confirmed competitive mechanism of MEN 11270 (Schild slope = 0.95 ± 0.11, pA₂ = 8.14 ± 0.22 in human umbilical vein) qualifies it as a quantitative reference antagonist for receptor‑occupancy and dose‑ratio analyses [REFS‑1]. In contrast, non‑peptide antagonists such as FR173657 show non‑competitive behavior in certain species and tissues [REFS‑4], making them unsuitable for classical pharmacological methods requiring surmountable antagonism.

Peptide Structure–Activity Relationship (SAR) Programs Focused on Conformational Constraint and β‑Turn Stabilization

MEN 11270 is the prototypical constrained cyclic analog of the linear antagonist Icatibant, designed to stabilize the C‑terminal β‑turn conformation. Direct affinity measurements demonstrate that this conformational constraint preserves near‑identical B2 affinity (ΔpKi ≈ 0.3 vs. Icatibant) while introducing differentiated in vivo duration properties [REFS‑1][REFS‑3]. Cucchi et al. (2002) further mapped the contribution of the C‑terminal charge and cyclization to receptor interaction, making MEN 11270 an essential scaffold for SAR programs exploring the structure–dynamics–activity relationship of peptide B2 antagonists [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEN 11270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.